molecular formula C21H23N3O3S B267517 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Katalognummer B267517
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: VCLKLDRJQTWKSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and has since been extensively studied for its mechanism of action and physiological effects.

Wirkmechanismus

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits the activity of BMI-1 by binding to the protein and preventing its interaction with other proteins that are required for its function. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to the development of cancer. By inhibiting BMI-1, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide disrupts the self-renewal of cancer stem cells and induces their differentiation, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the self-renewal of cancer stem cells and induce their differentiation. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has a short half-life, which may limit its effectiveness in some applications.

Zukünftige Richtungen

Future research on 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide will likely focus on optimizing its synthesis and developing more effective delivery methods. Additionally, further studies will be needed to determine the optimal dosage and treatment schedule for 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in different types of cancer. Other potential applications of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide may also be explored, such as its use in combination with other cancer therapies or its potential for the treatment of other diseases.

Synthesemethoden

The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2-(2-bromobenzamido)acetic acid with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with tetrahydrofuran-2-ylmethylamine to obtain 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

Wissenschaftliche Forschungsanwendungen

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

Eigenschaften

Produktname

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Molekularformel

C21H23N3O3S

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-3-[(2-phenylacetyl)carbamothioylamino]benzamide

InChI

InChI=1S/C21H23N3O3S/c25-19(12-15-6-2-1-3-7-15)24-21(28)23-17-9-4-8-16(13-17)20(26)22-14-18-10-5-11-27-18/h1-4,6-9,13,18H,5,10-12,14H2,(H,22,26)(H2,23,24,25,28)

InChI-Schlüssel

VCLKLDRJQTWKSU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.